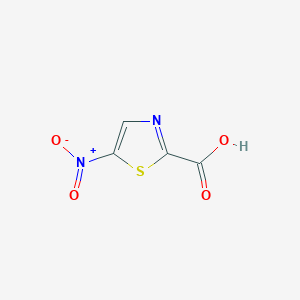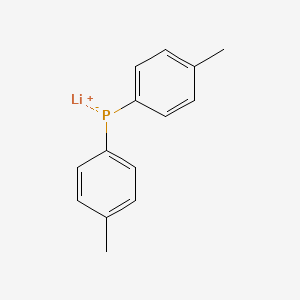![molecular formula C8H7ClN2O2S2 B3264945 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-41-4](/img/structure/B3264945.png)
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
概要
説明
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of heterocyclic compounds, specifically benzothiadiazines. These structures are known for their versatile chemical properties and applications in various fields like pharmacology and materials science. The particular arrangement of chloro and methylthio groups on the benzothiadiazine core gives this compound unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from readily available aromatic compounds. Key steps include:
Chlorination: : Introduction of the chloro group onto the aromatic ring.
Thioether Formation: : Reaction of a chlorinated intermediate with methanethiol to introduce the methylthio group.
Cyclization: : Formation of the thiadiazine ring by cyclizing with appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial synthesis of this compound might scale up from the laboratory methods, optimizing yields and reaction conditions to make the process cost-effective and environmentally friendly. Parameters such as temperature, solvent choice, and reaction time are fine-tuned during industrial production.
化学反応の分析
Types of Reactions: 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various reactions, including:
Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: : Using reducing agents to transform the thiadiazine ring.
Substitution: : Both nucleophilic and electrophilic substitutions at the chloro and methylthio sites.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Sodium methoxide (NaOCH₃) or ammonia (NH₃) for nucleophilic substitution; Lewis acids for electrophilic substitutions.
Major Products: The products vary based on the reaction but typically include oxidized or substituted derivatives with modified biological or physical properties.
科学的研究の応用
Chemistry:
Catalysis: : Used as a catalyst in organic reactions due to its ability to stabilize transition states.
Biology:
Antimicrobial Agents: : Exhibits antimicrobial properties useful in developing new antibiotics.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmacological Uses:
Industry:
Materials Science: : Its derivatives are used in creating polymers and other materials with specific properties.
作用機序
Similar compounds include other benzo[e][1,2,4]thiadiazine derivatives. Comparatively, 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to:
Chloro and Methylthio Groups: : These groups confer unique reactivity and biological activities.
Synthetic Accessibility: : Easier to synthesize compared to some of its analogs.
類似化合物との比較
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
7-Methylthio-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
There you have it—a detailed exploration of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. Got another deep dive in mind, or perhaps something else to switch gears?
特性
IUPAC Name |
7-chloro-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-14-8-10-6-3-2-5(9)4-7(6)15(12,13)11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGKNJCWCYIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)










amine](/img/structure/B3264955.png)

